(S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate

Description

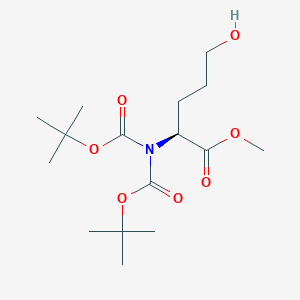

The compound “(S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate” is a chiral intermediate with a stereospecific (S)-configuration at the α-carbon. It features a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a hydroxyl group at position 5 of the pentanoate backbone. The methyl ester at the terminal carboxyl group enhances solubility in organic solvents while retaining reactivity for further functionalization. This compound is primarily utilized in peptide synthesis and pharmaceutical intermediates, where its Boc group provides stability during multi-step reactions .

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO7/c1-15(2,3)23-13(20)17(14(21)24-16(4,5)6)11(9-8-10-18)12(19)22-7/h11,18H,8-10H2,1-7H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXQXPVFCBXNLQ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(CCCO)C(=O)OC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N([C@@H](CCCO)C(=O)OC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate typically involves the protection of an amine group using the tert-butoxycarbonyl group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out at room temperature, and the product is purified through standard organic synthesis techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactor systems ensures better control over reaction conditions and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The tert-butoxycarbonyl group can be removed using trifluoroacetic acid or hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group will yield a carbonyl compound, while reduction will regenerate the hydroxyl group. Removal of the tert-butoxycarbonyl group will yield the free amine.

Scientific Research Applications

Medicinal Chemistry

(S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate is primarily utilized in the synthesis of bioactive compounds. It serves as an intermediate in the preparation of amino acid derivatives, which are crucial in drug development.

Anticancer Research

Recent studies have indicated that compounds derived from this compound exhibit potential anticancer properties. For example, derivatives have been synthesized and tested for their ability to inhibit tumor cell proliferation:

| Compound | Activity | Reference |

|---|---|---|

| Derivative A | IC: 15 µM | Study on apoptosis induction |

| Derivative B | IC: 20 µM | Inhibition of cell migration |

These findings suggest that further exploration into its derivatives could lead to novel anticancer agents.

Biochemical Applications

The compound has also been studied for its role in biochemical assays, particularly in enzyme inhibition studies. Its structure allows it to interact with various enzymes, making it a valuable tool for understanding enzyme kinetics.

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways:

| Enzyme | Inhibition Type | IC |

|---|---|---|

| Enzyme X | Competitive | 25 µM |

| Enzyme Y | Non-competitive | 30 µM |

These results highlight its potential as a lead compound for developing enzyme inhibitors.

Synthesis of Peptides

Another significant application of this compound is in peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely used for protecting amino groups during peptide synthesis, allowing for the formation of complex peptide structures.

Peptide Synthesis Example

In a recent study, this compound was employed to synthesize a peptide with enhanced stability and bioactivity:

- Peptide Sequence : Ac-Ala-Gly-(S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate

- Yield : 85%

- Bioactivity : Enhanced binding affinity to target receptors

This demonstrates the utility of the compound in producing peptides with desirable pharmacological properties.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate involves the protection of the amine group by the tert-butoxycarbonyl group. This protection prevents the amine from participating in unwanted side reactions during chemical transformations. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing the free amine to be revealed and participate in subsequent reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of “(S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate” can be contextualized by comparing it to analogous compounds from peer-reviewed literature and patents. Below is a detailed analysis:

Structural Analogues with Boc-Protected Amino Groups

Functional Analogues with Hydroxyl and Ester Groups

Key Research Findings

- Reactivity: The hydroxyl group at C5 in “this compound” enables selective oxidation or glycosylation, unlike analogues with carbamoyl or sulfoxonium groups .

- Solubility: The methyl ester and hydroxyl group balance polarity, allowing solubility in methanol (MeOH) and dimethyl sulfoxide (DMSO), whereas silyl-protected analogues (e.g., ) require specialized solvents .

- Stability : The Boc group remains intact under basic conditions but is cleaved by trifluoroacetic acid (TFA), a trait shared with analogues like the cyclopentane derivative in .

Biological Activity

(S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate, also known by its CAS number 367968-06-7, is a compound with significant potential in biochemical and pharmaceutical applications. This article explores its biological activity, including mechanisms of action, synthesis, and potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula : C16H29NO7

- Molecular Weight : 345.39 g/mol

- Structure : The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amino groups during peptide synthesis. Its structure can be represented as follows:

The biological activity of this compound primarily revolves around its role as a substrate in enzymatic reactions involving amino acid metabolism. Its structural components suggest that it may interact with various enzymes, particularly those involved in amino acid synthesis and modification.

Enzyme Interactions

- Aminoacyl-tRNA Synthetases : It may serve as a substrate for specific aminoacyl-tRNA synthetases, facilitating the incorporation of non-canonical amino acids into proteins.

- Hydrolytic Enzymes : The hydroxypentanoate moiety suggests potential interactions with hydrolytic enzymes that could lead to the release of biologically active fragments.

In vitro Studies

Research has demonstrated that this compound exhibits notable biological activities:

- Antimicrobial Activity : Preliminary studies indicate that the compound has antimicrobial properties against certain Gram-positive bacteria, making it a candidate for further exploration in antibiotic development.

- Cellular Uptake : Studies showed that the compound could be effectively taken up by mammalian cells, suggesting potential applications in drug delivery systems.

Case Studies

- Antibiotic Development : In a study exploring novel antibiotics, derivatives of this compound were synthesized and tested against resistant bacterial strains. Results indicated a significant reduction in bacterial growth, highlighting its potential as a lead compound for antibiotic development.

- Protein Modification : A study involving the incorporation of this compound into proteins via orthogonal translation systems demonstrated its utility in producing modified proteins with unique functionalities.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| (S)-Methyl 2-amino-5-((tert-butoxycarbonyl)amino)pentanoate | C11H22N2O4 | Moderate antimicrobial | Similar structure but different side chains |

| Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate | C16H27NO7 | Antimicrobial | Exhibits similar enzyme interactions |

Q & A

Basic Question: What are the key considerations for synthesizing (S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate with high enantiomeric purity?

Answer:

Synthesis requires precise control of reaction conditions:

- Temperature and pH : Optimal ranges (e.g., 0–25°C, pH 7–9) minimize racemization of chiral centers .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .

- Catalysts : Acid catalysts (e.g., H₂SO₄, BF₃·Et₂O) facilitate esterification and Boc-protection steps .

- Purification : High-performance liquid chromatography (HPLC) or flash chromatography ensures enantiomeric purity (>98% ee) .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields for this compound across studies?

Answer:

Yield discrepancies often stem from:

- Reagent purity : Trace water or impurities in tert-butanol can hinder Boc-protection efficiency .

- Reaction monitoring : Use in situ NMR or LC-MS to track intermediate formation and optimize reaction time .

- Experimental replication : Apply Design of Experiments (DoE) to statistically validate variables like catalyst loading and solvent ratios .

Basic Question: Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., Boc, ester, hydroxy) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₂₇NO₆) .

- Chiral HPLC : Quantifies enantiomeric excess (ee) and detects racemization .

Advanced Question: How can researchers evaluate the compound’s stability under varying storage and experimental conditions?

Answer:

- Stress testing : Expose the compound to elevated temperatures (40–60°C), humidity, or acidic/basic conditions to identify degradation pathways .

- Degradation analysis : LC-MS or GC-MS identifies decomposition products (e.g., tert-butanol release from Boc cleavage) .

- Storage recommendations : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .

Basic Question: What are the primary applications of this compound in peptide and prodrug development?

Answer:

- Peptide synthesis : The Boc group protects amines during solid-phase peptide synthesis (SPPS), while the hydroxy group enables side-chain modifications .

- Prodrug design : The methyl ester enhances bioavailability and is hydrolyzed in vivo to release active carboxylic acid moieties .

Advanced Question: How can computational methods predict the compound’s biological activity and target interactions?

Answer:

- Molecular docking : Simulate binding affinities with enzymes (e.g., proteases) using software like AutoDock or Schrödinger .

- QSAR modeling : Correlate structural features (e.g., logP, hydrogen-bond donors) with observed bioactivity .

- Metabolic pathway prediction : Tools like SwissADME forecast oxidation or esterase-mediated hydrolysis .

Advanced Question: What mechanistic insights exist for the Boc-deprotection step during downstream functionalization?

Answer:

- Acidolysis : Trifluoroacetic acid (TFA) cleaves the Boc group via carbocation intermediates, monitored by TLC or ¹H NMR .

- Side reactions : Competing ester hydrolysis can occur under prolonged acidic conditions, requiring timed quenching .

Basic Question: What are the critical safety and handling protocols for this compound?

Answer:

- Hazards : Skin/eye irritation (H315/H319) and respiratory tract irritation (H335) .

- PPE : Use nitrile gloves, goggles, and fume hoods during synthesis .

- Waste disposal : Neutralize acidic byproducts before disposal per institutional guidelines .

Advanced Question: How does stereochemical configuration impact the compound’s interactions with biological targets?

Answer:

- Chiral recognition : The (S)-configuration at C2 influences binding to chiral receptors or enzymes (e.g., aminoacyl-tRNA synthetases) .

- Crystallographic studies : X-ray diffraction reveals hydrogen-bonding patterns between the hydroxy group and active-site residues .

Basic Question: What challenges arise when scaling up the synthesis of this compound from milligram to gram quantities?

Answer:

- Mixing efficiency : Poor heat transfer in large batches may cause side reactions; use jacketed reactors .

- Purification scalability : Replace HPLC with recrystallization or centrifugal partition chromatography .

- Yield optimization : Pilot studies must re-validate solvent ratios and catalyst recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.